Allyl (2-iodophenyl) ether

Radical Cyclization Organomanganese Reagents Dihydrobenzofuran Synthesis

Allyl (2-iodophenyl) ether (CAS 24892-63-5, molecular formula C₉H₉IO, MW 260.07 g/mol) is a phenol-derived ether bearing an ortho-iodine substituent and a terminal allyloxy tether. The compound presents as a pale yellow to colorless oil with a boiling point of 110–120 °C at 0.2 Torr and computed density of 1.6±0.1 g/cm³.

Molecular Formula C9H9IO
Molecular Weight 260.074
CAS No. 24892-63-5
Cat. No. B2595987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl (2-iodophenyl) ether
CAS24892-63-5
Molecular FormulaC9H9IO
Molecular Weight260.074
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1I
InChIInChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
InChIKeyRAKOKENAONNPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Allyl (2-iodophenyl) ether (CAS 24892-63-5): A Bifunctional Aryl Iodide–Allyl Ether Building Block for Heterocycle Synthesis


Allyl (2-iodophenyl) ether (CAS 24892-63-5, molecular formula C₉H₉IO, MW 260.07 g/mol) is a phenol-derived ether bearing an ortho-iodine substituent and a terminal allyloxy tether [1]. The compound presents as a pale yellow to colorless oil with a boiling point of 110–120 °C at 0.2 Torr and computed density of 1.6±0.1 g/cm³ . Commercially, it is typically supplied at 95–98% purity, often stabilized with TBC (4-tert-butylcatechol) to prevent premature allyl polymerization, and is stored under cool, dry conditions . The simultaneous presence of an aryl iodide (C–I bond) and an allyl ether moiety confers a dual reactivity profile that enables both halogen-atom-transfer radical cyclizations and transition-metal-catalyzed cascade processes, making it a versatile precursor for dihydrobenzofuran scaffolds relevant to medicinal chemistry [1].

Why Allyl (2-iodophenyl) ether Cannot Be Swapped for Its Bromo or Chloro Analogs in Key Transformations


Allyl 2-halophenyl ethers are superficially interchangeable by formula, differing only in the halogen atom (I, Br, Cl). However, the identity of the halogen profoundly governs both the thermodynamic driving force and the kinetic accessibility of C–X bond cleavage. Aryl iodides exhibit a C–I bond dissociation energy approximately 57 kcal/mol, markedly lower than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), translating into significantly faster oxidative addition to low-valent transition metals and more facile halogen-atom transfer to radical initiators [1]. In practice, this means that the bromo analog stubbornly resists cyclization under conditions where the iodo substrate proceeds to completion, while the chloro analog requires harsher conditions and gives inferior yields [2][3]. The following quantitative evidence demonstrates exactly how much is lost when a generic substitution is attempted.

Quantitative Evidence Guide: Allyl (2-iodophenyl) ether vs. Comparator Compounds


Tributylmanganate Radical Cyclization: Iodo Delivers 88% Dihydrobenzofuran; Bromo Fails to Cyclize Entirely

Under identical tributylmanganate (n-Bu₃MnLi or n-Bu₃MnMgBr) conditions in THF at 0–25 °C, allyl (2-iodophenyl) ether (1a) undergoes radical cyclization to give 3-isopropenyl-2,3-dihydrobenzofuran (2a) in 88% isolated yield. By stark contrast, the bromo analog, allyl (2-bromophenyl) ether, produces only the non-cyclized reduction product phenyl prenyl ether (40% yield) with 52% of the starting material recovered, and no cyclized product detected [1]. The chloro analog was not reported to cyclize under these conditions. This near-quantitative dichotomy underscores the iodo compound's unique competence in radical 5-exo-trig cyclization.

Radical Cyclization Organomanganese Reagents Dihydrobenzofuran Synthesis

Nickel-Catalyzed Electrochemical Cyclization: Iodo Outperforms Bromo by 15 Percentage Points, Chloro by 30

In a preparative-scale electroreductive cyclization catalyzed by Ni(cyclam)²⁺·2BF₄⁻ in DMF at room temperature, allyl (2-iodophenyl) ether (1b) afforded 3-methyl-2,3-dihydrobenzofuran (2a) in 90% isolated yield after 2.2 F/mol. The bromo analog 1a gave a 75% yield under identical electrolysis conditions, while the chloro analog 1c yielded only 60% [1]. The presence of the nickel catalyst is essential; without it, non-selective proto-dehalogenation and double-bond isomerization predominate for all halides [1]. These results establish a clear reactivity hierarchy: I (90%) > Br (75%) > Cl (60%).

Electrosynthesis Nickel Catalysis Intramolecular Cyclization

Photoinduced Radical Cyclization: Ortho-Iodo Substrate Enables High-Yield Cyclization Without Organotin Reagents

Direct UV irradiation (254 nm) of ortho-allyloxy-iodobenzene (1a) in DMF with excess NaBH₄ cleanly produced the radical cyclization product 3-methyl-2,3-dihydrobenzofuran in high isolated yield, with no detectable dehalogenation side-product (allyloxybenzene) [1]. The corresponding bromo substrate was also reactive but required the presence of the photosensitizer 10-methyl-9,10-dihydroacridine (AcrH₂) for efficient electron transfer, and the reaction exhibited a narrower scope under the sensitizer-free conditions that sufficed for the iodo compound [1][2]. The iodo compound's lower reduction potential (~ –1.9 V vs. SCE for Ar-I vs. ~ –2.3 V for Ar-Br) facilitates direct photoinduced electron transfer without an exogenous sensitizer.

Photochemistry Tin-Free Radical Cyclization Green Chemistry

Microwave Domino Heck–Sonogashira Cascade: 2-Iodophenyl Allyl Ethers Deliver Near-Quantitative Yields

A microwave-assisted Pd₂(dba)₃-catalyzed domino intramolecular Heck cyclization / Sonogashira alkynylation using 2-iodophenyl allyl ethers as the aryl iodide component provides a broad range of alkyne-substituted dihydrobenzofurans in excellent to near-quantitative yields within minutes [1]. The methodology is phosphine-ligand-free, uses K₂CO₃ as base in aqueous media, and tolerates unprotected alkyne functionalities. While the paper does not directly benchmark the bromo analog, the mechanistic reliance on facile oxidative addition of the C–I bond to Pd(0) is well-precedented to be far slower for C–Br and generally non-competitive for C–Cl under these mild, ligand-free conditions [2].

Palladium Catalysis Domino Reactions Alkyne-Substituted Benzofurans

Photoinduced Solid-State Direct Arylation: Aryl Iodide Reactivity Dwarfs Bromo and Chloro Analogs

In a 2016 study on π-expanded imidazoles, substrates bearing a 2-iodophenyl substituent underwent photoinduced intramolecular direct arylation in the solid crystalline state under UV irradiation (254 nm), yielding fused polycyclic products in up to 97% yield. Under identical conditions, the analogous 2-bromophenyl and 2-chlorophenyl substrates were described as 'considerably slower' and did not achieve comparable conversion [1]. While this precise scaffold differs from allyl (2-iodophenyl) ether, the finding provides corroborating class-level evidence that the ortho-iodoaryl moiety possesses an intrinsic photochemical reactivity advantage over bromo and chloro congeners, consistent with the photo-cyclization behavior observed for allyl (2-iodophenyl) ether.

Photochemistry C–H Arylation Solid-State Synthesis

Visible-Light Photoredox 1,2-Alkylarylation: Iodo Substrate Serves as Bifunctional Radical Precursor

A 2026 visible-light photoredox method employs 1-(allyloxy)-2-iodobenzenes as dual-purpose reagents: the C–I bond undergoes aminoalkyl-radical-initiated halogen atom transfer (XAT) to generate an aryl radical, which then cyclizes onto the pendant allyl ether and participates in a subsequent radical–radical coupling with cyano(hetero)aromatics to furnish 2,3-dihydrobenzofurans bearing quaternary carbon centers [1]. The unsubstituted parent compound (R=H) was demonstrated in the substrate scope (compound 4iaa, yield reported in full text). The bromo and chloro analogs are not competent in this XAT-based mechanism because the higher C–Br/C–Cl BDEs inhibit the key halogen-atom-transfer step under the mild photoredox conditions employed [1].

Photoredox Catalysis Halogen Atom Transfer (XAT) Radical Cascades

Proven Application Scenarios Where Allyl (2-iodophenyl) ether Provides Demonstrated Advantage


Manganese-Mediated Radical Cyclization to Dihydrobenzofurans

Allyl (2-iodophenyl) ether is the substrate of choice for tributylmanganate-induced radical 5-exo-trig cyclization, delivering 3-substituted 2,3-dihydrobenzofurans in 87–88% isolated yield [1]. This transformation is not achievable with the bromo analog, which undergoes only reductive dehalogenation. Industrial process chemists seeking reliable, high-yielding access to the dihydrobenzofuran core should select the iodo ether as the sole viable starting material for this manganese-based methodology [1].

Electrochemical Nickel-Catalyzed Synthesis of 3-Methyl-2,3-dihydrobenzofuran

For electrosynthetic approaches using Ni(cyclam) catalysts, the iodo substrate provides a 90% yield of cyclized product, outperforming the bromo (75%) and chloro (60%) analogs [2]. This 15–30 percentage point yield advantage translates directly into higher throughput and lower waste in preparative electrochemical cells [2].

Microwave-Accelerated Domino Heck–Sonogashira Alkynylation

Under ligand-free Pd₂(dba)₃ catalysis with microwave irradiation in aqueous media, 2-iodophenyl allyl ethers undergo rapid domino Heck cyclization / Sonogashira coupling to afford alkyne-substituted dihydrobenzofurans in near-quantitative yields [3]. The mild conditions and short reaction times are enabled by the high reactivity of the C–I bond towards oxidative addition, making this an attractive green-chemistry route for generating alkyne-functionalized benzofuran libraries [3].

Visible-Light Photoredox 1,2-Alkylarylation Cascade for Complex Benzofurans

The C–I bond serves as a handle for halogen-atom-transfer (XAT) under visible-light photoredox conditions, enabling a three-component 1,2-alkylarylation cascade with alkenes and cyano(hetero)aromatics [4]. This transformation is mechanistically precluded for bromo and chloro analogs under the same mild, sustainable conditions, positioning the iodo compound as the only suitable precursor for this emerging photochemical methodology [4].

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